1-Propylpiperidin-4-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

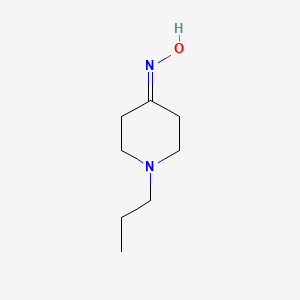

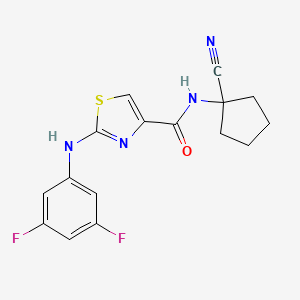

“1-Propylpiperidin-4-one oxime” is a chemical compound with the molecular formula C8H16N2O . It has a molecular weight of 156.225 Da and is also known by other synonyms such as N-Hydroxy-1-propyl-4-piperidinimine, MFCD04967216, N-hydroxy-1-propylpiperidin-4-imine, and 4-Piperidinone, 1-propyl-, oxime .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an organic moiety connected to an N-O fragment by a double bond . This structure is unique among N-oxyl radicals, as most other classes contain an R2N-O fragment with two single C-N bonds .

Chemical Reactions Analysis

In a study on the corrosion inhibition of mild steel, it was found that piperidin-4-one oxime derivatives function through a physical adsorption mechanism . The study showed that these compounds act as mixed-type inhibitors, with the inhibition efficiency increasing with the concentration of the compound and decreasing with the increase of temperature .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 255.9±33.0 °C at 760 mmHg . The flash point of the compound is 108.6±25.4 °C . The exact mass of the compound is 156.126266 .

科学的研究の応用

Electrocatalytic Applications

N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including oximes, are utilized as catalysts for the selective oxidation of organic molecules. Their electrocatalytic applications are evident in the absence of chemical oxidants, where they mediate a range of electrosynthetic reactions. These compounds facilitate redox reactions at electrode surfaces, highlighting their importance in electrochemistry and catalysis (Nutting, Rafiee, & Stahl, 2018).

Antimicrobial Properties

Substituted Piperidin-4-one Oxime Ethers : A series of substituted piperidin-4-one oxime ethers demonstrated significant in vitro antibacterial and antifungal activities. These compounds, through their specific structural orientation and stereochemistry, offer promising leads for the development of new antimicrobial agents (Ramalingan, Park, & Kabilan, 2006).

Biological and Therapeutic Applications

Unsubstituted Oximes as Therapeutic Agents : Oximes are highlighted for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. They play a significant role in the medical sector, especially as therapeutic agents against organophosphate poisoning. This underscores the potential of developing new oxime compounds for various pathogenic diseases and as adjuvants in cancer and inflammation treatment (Surowiak, Lochyński, & Strub, 2020).

Detection and Quantification

Detection of Phosgene with Meso-Oxime-BODIPY : Meso-oxime-substituted compounds have been developed for the colorimetric and fluorogenic detection of phosgene, showcasing the versatility of oximes in analytical applications. This approach offers fast and sensitive detection, suitable for on-site monitoring of hazardous substances (Kim, Hwang, Bouffard, & Kim, 2017).

Oxime Chemistry in Vaccine Development

Protein-Polysaccharide Conjugate Vaccines : The application of oxime chemistry in bioconjugation processes facilitates the efficient preparation of conjugate vaccines. This method allows for controlled inter- and intramolecular crosslinking, simplifying synthesis and improving yields, demonstrating the utility of oximes in vaccine development (Lees, Sen, & López-Acosta, 2006).

将来の方向性

作用機序

Target of Action

Oximes are known to have a wide range of targets due to their diverse biological and pharmacological applications . For instance, some oximes are known to target acetylcholinesterase (AChE), a key enzyme involved in nerve function .

Mode of Action

For example, some oximes can reactivate AChE that has been inactivated by organophosphates . This reactivation is crucial for restoring normal nerve function.

生化学分析

Biochemical Properties

They have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Cellular Effects

A related compound, 1-propyl-4-(3’-amino-1’, 2’, 4’-triazolo-3’-thiopropinyl) piperidin-4-ol, has been tested for growth-stimulating activity on spring wheat grains .

Molecular Mechanism

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases .

特性

IUPAC Name |

N-(1-propylpiperidin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-6-3-8(9-11)4-7-10/h11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKLVQOBIKVUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(=NO)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)

![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)

![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)

![N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922137.png)

![exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2922139.png)

![4-methyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)

![[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2922141.png)